4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-16(25-21-20-11)17(23)19-13-6-4-12(5-7-13)9-15(22)18-10-14-3-2-8-24-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQBVRFWFOACJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Carboxamide Group: This step can be achieved through the reaction of the thiadiazole intermediate with an amine derivative, such as 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline, under suitable conditions.
Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group, which can be done using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution at the C-4 and C-5 positions, particularly under acidic or basic conditions. For example:
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Reaction with amines : The thiadiazole ring reacts with primary or secondary amines to form substituted derivatives. This is facilitated by the electron-withdrawing nature of the thiadiazole, which activates the ring toward nucleophilic attack .
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Halogenation : Electrophilic halogenation (e.g., bromine or chlorine) occurs at the C-4 position in the presence of Lewis acids like FeCl₃ .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Ethylenediamine | Ethanol | Reflux | Diamino-thiadiazole derivative | 68% |
| Bromine (Br₂) | DCM | 0–5°C | 4-Bromo-thiadiazole intermediate | 72% |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:
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Reaction with acetylene derivatives : Forms pyrazolo[5,1-c] thiadiazole systems under catalytic conditions .
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Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxamide side chain for bioactivity optimization .
Example Reaction Pathway
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Thiadiazole + Propargyl bromide → Alkyne-functionalized intermediate.
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.
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Basic hydrolysis : NaOH in aqueous ethanol produces a carboxylate salt .
Kinetic Data
| Condition | Time (h) | Conversion Rate |
|---|---|---|
| 6M HCl, reflux | 4 | 95% |
| 2M NaOH, 70°C | 6 | 88% |
Functionalization of the Thiophene Moiety
The thiophen-2-ylmethyl group participates in electrophilic substitution and cross-coupling reactions:
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Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the C-5 position of the thiophene ring.
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Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene substituent .
Optimized Reaction Parameters
| Reaction | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | XPhos | 82% |
| Friedel-Crafts acylation | AlCl₃ | – | 76% |
Redox Reactions
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Reduction of the thiadiazole ring : Sodium borohydride (NaBH₄) selectively reduces the N-S bond, forming a dihydrothiadiazole derivative .
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Oxidation of the thiophene : Hydrogen peroxide (H₂O₂) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity.
Spectroscopic Evidence
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Post-reduction NMR shows loss of aromaticity in the thiadiazole ring (δ 7.8–8.2 ppm → δ 5.4–6.1 ppm) .
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IR spectroscopy confirms sulfone formation (S=O stretch at 1150 cm⁻¹).
Metal Complexation
The carboxamide and thiophene groups act as ligands for transition metals:
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Cu(II) complexes : Enhance antimicrobial activity via chelation at the carboxamide oxygen and thiophene sulfur .
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Coordination modes : Confirmed by UV-Vis (d-d transitions) and ESR spectroscopy .
Stability Constants (log K)
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.9 |
| Fe³⁺ | 7.2 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism of action often involves the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
Case Study: Thiadiazole Derivatives
A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that modifications to the thiadiazole structure can enhance therapeutic efficacy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.
Case Study: Antimicrobial Activity
In a study evaluating various thiadiazole derivatives for antimicrobial activity, certain compounds showed promising results against resistant bacterial strains. The research utilized standard methods such as the turbidimetric method to assess efficacy .
Molecular Docking Studies
Molecular docking studies are instrumental in understanding how these compounds interact with biological targets at a molecular level. For example, docking studies with the compound against dihydrofolate reductase (DHFR) revealed insights into binding affinities and potential inhibitory mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiadiazole derivatives. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance, modifications to the phenyl group or the introduction of different functional groups can enhance anticancer or antimicrobial properties .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against HepG-2 and A-549 cell lines; inhibition of DNA synthesis |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria and fungi; promising results against resistant strains |
| Molecular Docking | Insights into binding mechanisms with DHFR; potential for further optimization |
| Structure-Activity Relationship | Variations in substituents can enhance therapeutic efficacy |
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Core Heterocycle : The 1,2,3-thiadiazole in the target compound is less common than 1,3,4-thiadiazoles, which dominate in anticancer and anticonvulsant agents .
- Substituent Effects: The thiophen-2-ylmethylamino group in the target compound may enhance π-π stacking or hydrogen bonding compared to nitro or chlorophenoxy groups in analogues .
Table 3: Activity Profiles
Biological Activity
The compound 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. The thiadiazole ring has been associated with various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activity of this specific compound by examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The compound's structure features a thiadiazole ring , which is known for enhancing biological activity through its ability to participate in various chemical reactions. The presence of the thiophen-2-ylmethyl group and the carboxamide functionality further contribute to its potential pharmacological effects.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
- Efficacy Studies : In vitro studies have shown that derivatives of thiadiazole demonstrate activity against a range of pathogens, including bacteria and fungi. For instance, compounds structurally related to 1,3,4-thiadiazole have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , showcasing their potential as antimicrobial agents .
Anticancer Activity
- Cell Line Studies : The compound has exhibited promising results against various cancer cell lines. For example, derivatives of the thiadiazole scaffold have shown cytotoxic effects against HEPG2 liver cancer cells with an EC50 value comparable to established chemotherapeutics .
- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation .
Anti-inflammatory Properties
- Inflammation Models : The compound has been tested in models of inflammation where it demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
- Comparative Analysis : When compared to other known anti-inflammatory agents, thiadiazole derivatives have shown reduced toxicity while maintaining efficacy, making them suitable candidates for further development .
Case Studies
Several studies have highlighted the biological activity of 1,3,4-thiadiazole derivatives:
- A study by Sarafroz et al. synthesized multiple thiadiazole derivatives and evaluated their anticonvulsant activity using animal models. They found that certain derivatives exhibited significant protective effects against seizures .
- Another research effort focused on the synthesis and evaluation of thiadiazole compounds for their neuroprotective effects in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress .
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
IR Spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=S at 1150–1250 cm⁻¹) .
1H/13C NMR : Confirms proton environments (e.g., thiophene protons at δ 6.8–7.2, methyl groups at δ 2.4–2.6) and carbon backbone .
Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 445.3) .
Q. Critical Data Points :
- 1H NMR : δ 2.4 (s, CH3), δ 3.8 (t, NHCH2), δ 7.3–7.5 (thiophene protons).
- 13C NMR : δ 165.5 (C=O), δ 140.2 (thiadiazole C-5).
Advanced: How can researchers design experiments to evaluate the anticancer potential of this compound?
Methodological Answer:
In Vitro Cytotoxicity Assays : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
Mechanistic Studies :
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining.
- Target Identification : Molecular docking to enzymes (e.g., topoisomerase II) using AutoDock Vina .
Comparative Analysis : Benchmark against cisplatin or doxorubicin for relative potency .
Q. Table 2: Example Anticancer Screening Data
| Cell Line | IC50 (µM) | Reference Compound (IC50) | Mechanism | Source |
|---|---|---|---|---|
| MCF-7 | 12.3 | Cisplatin (5.8 µM) | Apoptosis |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Assay Standardization : Ensure consistent protocols (e.g., cell passage number, incubation time).
Structural Verification : Confirm compound purity (HPLC ≥95%) and stereochemistry (CD spectroscopy) .
Meta-Analysis : Compare data across multiple models (e.g., in vitro vs. in vivo) and adjust for variables like solvent (DMSO vs. saline) .
Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain variability. Re-test using CLSI guidelines .
Methodological: What strategies improve synthetic yield and purity?
Methodological Answer:
Solvent Optimization : Use DMF for polar intermediates; switch to ethanol for crystallization .
Catalyst Screening : Triethylamine enhances amidation efficiency by scavenging HCl .
Purification : Column chromatography (silica gel, CH2Cl2:MeOH 9:1) or recrystallization (ethanol/water) .
Q. Yield Improvement Table :
| Strategy | Yield Increase | Purity (%) | Source |
|---|---|---|---|
| EDCI/HOBt | 65% → 76% | 98 | |
| Reflux in DMF | 60% → 70% | 95 |
Advanced: How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?
Methodological Answer:
Substituent Variation : Modify the thiophene or phenyl group (e.g., electron-withdrawing NO2 vs. electron-donating OCH3) .
Biological Testing : Screen derivatives for activity shifts (e.g., IC50 changes in kinase inhibition assays).
Computational Modeling : Use Schrödinger Suite or MOE to correlate substituent properties (logP, polar surface area) with activity .
Q. Example SAR Finding :
- Methoxy Substitution : Increases solubility but reduces potency (IC50 ↑ from 12.3 µM to 25.6 µM in MCF-7) .
Analytical: How to assess compound stability under varying storage conditions?
Methodological Answer:
Accelerated Degradation Studies :
- Temperature : 40°C/75% RH for 6 months.
- Light Exposure : ICH Q1B guidelines (UV/Vis monitoring).
Analytical Tools : HPLC (C18 column, MeCN:H2O gradient) to detect degradation peaks .
Q. Stability Data :
| Condition | Degradation (%) | Major Impurity | Source |
|---|---|---|---|
| 25°C, dark | <5% | None detected | |
| 40°C, 75% RH | 15% | Hydrolyzed amide |
Computational: What in silico methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock or Glide to simulate binding to targets (e.g., EGFR kinase) .
MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 50 ns).
ADMET Prediction : SwissADME for bioavailability and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
